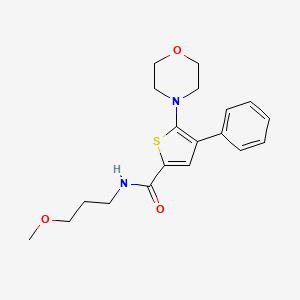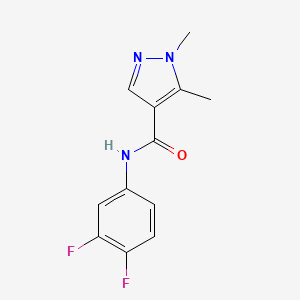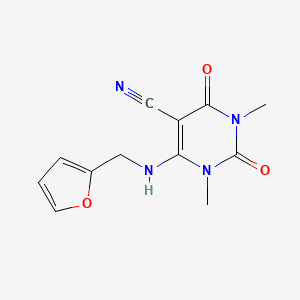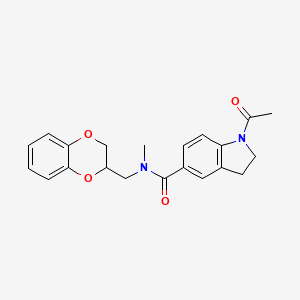
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for investigating various biological processes. In
Mécanisme D'action
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide acts as a prodrug, which means that it is converted into its active form in the body. The active form of this compound is MPP+, which is a potent neurotoxin that selectively targets dopaminergic neurons in the brain. MPP+ inhibits the activity of complex I of the mitochondrial electron transport chain, which leads to the accumulation of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for investigating various biological processes. This compound has been found to induce oxidative stress, inflammation, and apoptosis in various cell types. In addition, this compound has been found to cause neuroinflammation and neurodegeneration in animal models, which has led to the development of various treatments for Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide has several advantages for lab experiments, including its ability to selectively target dopaminergic neurons in the brain and induce Parkinson's-like symptoms in animal models. However, this compound also has several limitations, including its toxicity and the fact that it is a prodrug that requires conversion into its active form. In addition, this compound has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide, including the development of new treatments for Parkinson's disease, the investigation of its potential applications in other neurological disorders, and the development of new synthetic methods for this compound. In addition, there is a need for further research on the biochemical and physiological effects of this compound, as well as its potential toxicity and side effects. Overall, this compound is a valuable tool for scientific research, and its potential applications in various fields make it an important area of study for the future.
Méthodes De Synthèse
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process typically involves the reaction of 5-morpholin-4-yl-4-phenylthiophene-2-carboxylic acid with 3-methoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide has been widely used in scientific research for its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. One of the primary applications of this compound is in the study of Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide. This compound has been found to cause Parkinson's-like symptoms in animal models, which has led to the development of various treatments for the disease.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-11-5-8-20-18(22)17-14-16(15-6-3-2-4-7-15)19(25-17)21-9-12-24-13-10-21/h2-4,6-7,14H,5,8-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRXAPVQJGZLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=C(S1)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
![4-[(4-Propan-2-ylphenyl)sulfamoyl]benzamide](/img/structure/B7546108.png)
![N,N-diethyl-4-[4-methyl-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline](/img/structure/B7546116.png)
![N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide](/img/structure/B7546123.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide](/img/structure/B7546131.png)

![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)

![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)
![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)
![N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)

